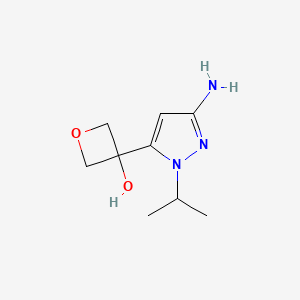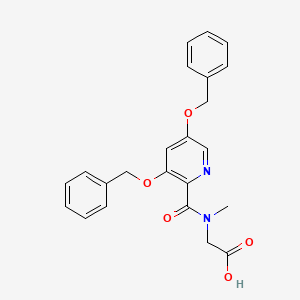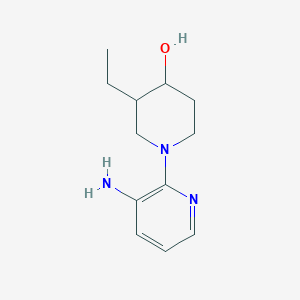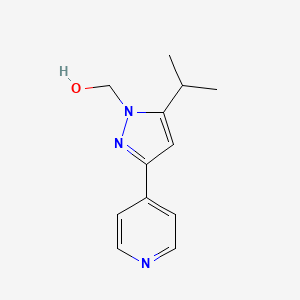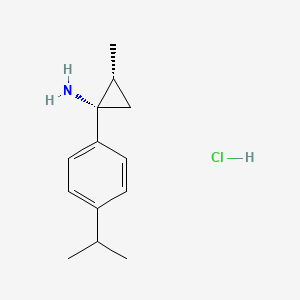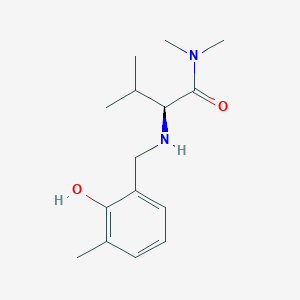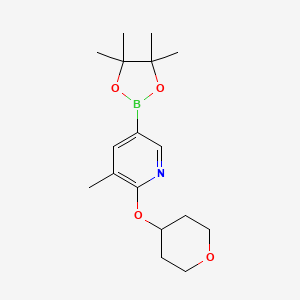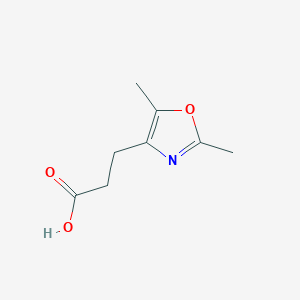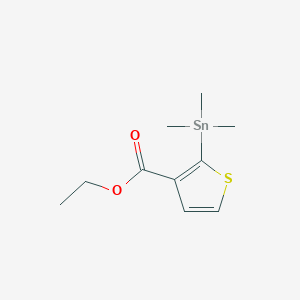
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
The synthesis of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as [Pd(PPh3)4], and a solvent like tetrahydrofuran (THF) . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organotin reagents, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s electronic properties are crucial for its function as a semiconductor. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-3-carboxylate derivatives: These compounds share the thiophene core but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H16O2SSn |
|---|---|
Peso molecular |
319.01 g/mol |
Nombre IUPAC |
ethyl 2-trimethylstannylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H7O2S.3CH3.Sn/c1-2-9-7(8)6-3-4-10-5-6;;;;/h3-4H,2H2,1H3;3*1H3; |
Clave InChI |
SBYZYEPYZQVCHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


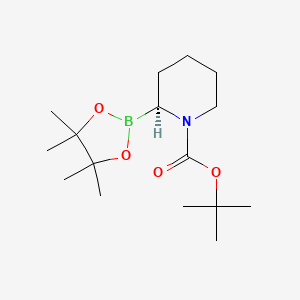
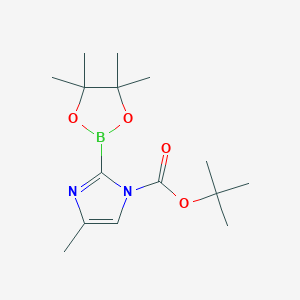

![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

